Enhanced Lipophilicity of the 5-Nitro Regioisomer Compared to the 3-Nitro Analog
The target compound (5-nitro isomer, CAS 300712-65-6) has a computed XLogP3 of 4.3, which is 0.6 log units higher than the 3-nitro positional isomer N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide (CAS 300568-29-0, XLogP3 = 3.7) [1][2]. This difference in lipophilicity is significant; a ΔLogP of 0.6 can correspond to a ~4-fold difference in partition coefficient, potentially translating into superior membrane permeability for the 5-nitro isomer.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.3 |
| Comparator Or Baseline | N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide (CAS 300568-29-0): XLogP3 = 3.7 |
| Quantified Difference | ΔXLogP3 = +0.6 (4.3 vs. 3.7) |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem (release 2021.05.07) |
Why This Matters
Higher lipophilicity often correlates with improved passive membrane diffusion, which is a critical parameter for intracellular target engagement in antimicrobial and anticancer screening.
- [1] PubChem. 2-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide. CID 1355112. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1355112 View Source
- [2] PubChem. N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide. CID 742051. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/742051 View Source
